(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
Brand Name: Vulcanchem
CAS No.: 848767-24-8
VCID: VC4530457
InChI: InChI=1S/C16H13NO4S/c1-17(2)16(19)20-10-5-6-12-13(8-10)21-14(15(12)18)9-11-4-3-7-22-11/h3-9H,1-2H3/b14-9-
SMILES: CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Molecular Formula: C16H13NO4S
Molecular Weight: 315.34

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

CAS No.: 848767-24-8

Cat. No.: VC4530457

Molecular Formula: C16H13NO4S

Molecular Weight: 315.34

* For research use only. Not for human or veterinary use.

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate - 848767-24-8

Specification

CAS No. 848767-24-8
Molecular Formula C16H13NO4S
Molecular Weight 315.34
IUPAC Name [(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] N,N-dimethylcarbamate
Standard InChI InChI=1S/C16H13NO4S/c1-17(2)16(19)20-10-5-6-12-13(8-10)21-14(15(12)18)9-11-4-3-7-22-11/h3-9H,1-2H3/b14-9-
Standard InChI Key UOLDWOMFZFRBGL-ZROIWOOFSA-N
SMILES CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic transformations:

  • Formation of the Benzofuran Core: The benzofuran ring is synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.

  • Attachment of the Thiophene Moiety: A condensation reaction introduces the thiophenylmethylene group at position 2 of the benzofuran core.

  • Carbamoylation: The dimethylcarbamate group is introduced via reaction with dimethylcarbamoyl chloride under basic conditions.

Reaction Scheme

StepReagents/ConditionsProduct
1Ortho-hydroxyaryl ketones + Acid catalystBenzofuran
2Thiophene aldehyde + Base(Z)-Thiophenylmethylene derivative
3Dimethylcarbamoyl chloride + BaseFinal compound

Analytical Characterization

The compound's structure can be confirmed using advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals corresponding to aromatic protons in benzofuran and thiophene rings.

    • ¹³C NMR: Peaks for carbamate carbonyl and aromatic carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=315m/z = 315 confirms molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for carbamate (C=OC=O) and aromatic C=CC=C stretching.

Antibacterial and Antifungal Potential

The compound's structural features suggest potential antimicrobial activity due to:

  • The electron-rich thiophene ring, which may enhance interactions with microbial enzymes.

  • The benzofuran moiety, known for its bioactivity in related compounds.

Enzyme Inhibition

Docking studies suggest potential as an inhibitor of enzymes such as:

  • Cyclooxygenase (COX) enzymes.

  • Lipoxygenase (LOX) enzymes involved in inflammation pathways.

Pharmaceutical Applications

The compound is a promising lead for developing drugs targeting:

  • Inflammatory diseases (via COX/LOX inhibition).

  • Bacterial infections (as an antimicrobial agent).

Research Directions

Further studies are needed to:

  • Optimize synthesis for higher yields.

  • Conduct in vivo pharmacological evaluations.

  • Explore derivatives with enhanced potency.

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